molecular formula C12H7Cl2NO2 B2529337 6-(2,4-Dichlorophenyl)picolinic acid CAS No. 1261912-00-8

6-(2,4-Dichlorophenyl)picolinic acid

Cat. No.: B2529337
CAS No.: 1261912-00-8
M. Wt: 268.09
InChI Key: APXQBASWXZPQAJ-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)picolinic acid ( 1261912-00-8) is a synthetic compound of significant interest in agricultural chemistry research, particularly in the development of novel auxin-type herbicides. With the molecular formula C12H7Cl2NO2 and a molecular weight of 268.10, this picolinic acid derivative is part of a class of compounds that mimic the plant hormone indole-3-acetic acid (IAA) . This compound serves as a key structural template in the exploration of new herbicidal agents. Researchers are actively designing and synthesizing novel 6-aryl-substituted-2-picolinic acid analogues to discover molecules with potent herbicidal activity and improved safety profiles for crops like corn, wheat, and sorghum . The mode of action for such picolinic acid-based herbicides often involves binding to specific receptor proteins in plants, such as the auxin-signaling F-box protein 5 (AFB5), which disrupts normal plant growth and leads to effective weed control . The ongoing investigation into this compound and its analogues underscores their value as potential lead structures in the discovery of next-generation synthetic auxin herbicides, aiming to address the global challenge of herbicide-resistant weeds . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXQBASWXZPQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 2,4 Dichlorophenyl Picolinic Acid

Strategic Retrosynthetic Analysis and Precursor Identification for 6-(2,4-Dichlorophenyl)picolinic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. youtube.comyoutube.com For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 2,4-dichlorophenyl group. This approach simplifies the complex target into two key building blocks: a functionalized pyridine precursor and a dichlorophenyl precursor.

This disconnection points toward a cross-coupling reaction as the key bond-forming step. The precursors can be identified as:

Pyridine Precursor : A 6-substituted picolinic acid derivative where the substituent is a leaving group suitable for cross-coupling, such as a halogen (e.g., 6-chloropicolinic acid or 6-bromopicolinic acid) or a sulfonyl fluoride (PyFluor). nih.gov The carboxylic acid group may be protected as an ester during the coupling reaction to prevent side reactions.

Aryl Precursor : An organometallic reagent of 2,4-dichlorobenzene. For a Suzuki-Miyaura coupling, this would be (2,4-dichlorophenyl)boronic acid. organic-chemistry.orgyoutube.com For a Stille coupling, it would be an organostannane like (2,4-dichlorophenyl)tributylstannane, and for a Negishi coupling, an organozinc reagent would be used. researchgate.netorgsyn.orgorganic-chemistry.org

Table 1: Retrosynthetic Disconnection and Potential Precursors
Target MoleculeKey DisconnectionPyridine Precursor (Electrophile)Aryl Precursor (Nucleophile)Proposed Reaction Type
This compoundC6(pyridyl)-C1(aryl) Bond6-Halopicolinic acid ester (X = Cl, Br, I) or Pyridine-2-sulfonyl fluoride(2,4-Dichlorophenyl)boronic acidSuzuki-Miyaura Coupling
6-Halopicolinic acid ester (X = Cl, Br, I)Tributyl(2,4-dichlorophenyl)stannaneStille Coupling
6-Halopicolinic acid ester (X = Cl, Br, I)(2,4-Dichlorophenyl)zinc halideNegishi Coupling

This retrosynthetic strategy allows for a convergent synthesis, where the two main fragments are prepared separately and then joined in a final step, which is often efficient for building molecular complexity.

Development of Novel Synthetic Routes to Substituted Picolinic Acids

The synthesis of highly functionalized picolinic acids often requires advanced chemical transformations to control the placement of substituents on the pyridine ring.

Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to synthesizing 6-aryl picolinic acids. nih.gov The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples. orgsyn.orgnih.govrsc.orgthermofisher.commdpi.com

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.orgyoutube.com It is widely favored due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride (PyFluor) and various boronic acids has been demonstrated using Pd(dppf)Cl₂ as a catalyst. nih.gov

Stille Coupling : This reaction involves the coupling of an organostannane with an organic halide. organic-chemistry.orgthermofisher.comacs.org It is known for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. thermofisher.com However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling : This method utilizes organozinc reagents, which are highly reactive and can lead to high yields under mild conditions. researchgate.netorgsyn.orgrsc.org Nickel-catalyzed Negishi couplings have been developed for reactions involving sterically demanding partners at room temperature. nih.gov

These reactions offer a modular approach, allowing for the synthesis of a diverse range of substituted picolinic acids by varying the coupling partners. nih.gov

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
ReactionCatalyst (Typical)NucleophileElectrophile (on Pyridine Ring)AdvantagesDisadvantages
Suzuki-Miyaura Palladium (e.g., Pd(dppf)Cl₂)OrganoboronHalide, Triflate, Sulfonyl FluorideLow toxicity, stable reagents, mild conditions. nih.govorganic-chemistry.orgBase-sensitive functional groups can be an issue. organic-chemistry.org
Stille Palladium (e.g., Pd(PPh₃)₄)OrganostannaneHalide, TriflateHigh functional group tolerance, mild conditions. thermofisher.comacs.orgToxicity and removal of tin byproducts. organic-chemistry.org
Negishi Palladium or NickelOrganozincHalide, TriflateHigh reactivity, good for hindered substrates. researchgate.netnih.govReagents are moisture and air-sensitive.

Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring. digitellinc.comslideshare.net Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization required in traditional cross-coupling. nih.govmdpi.com

Strategies to control regioselectivity include:

Directing Groups : A directing group can be temporarily installed on the pyridine ring or a substituent to guide a metal catalyst to a specific C-H bond. This is particularly useful for functionalizing positions that are not electronically favored, such as C3, C4, or C5. nih.gov

Steric and Electronic Control : The inherent steric and electronic properties of the pyridine substrate can be exploited. For example, in N-substituted 2-pyridones, palladium-catalyzed olefination occurs selectively at the C5 position. snnu.edu.cn If the C5 position is blocked, functionalization can be directed to the C3 position. snnu.edu.cn

Pyridine N-Oxides : The use of pyridine N-oxides can alter the reactivity and regioselectivity of the pyridine ring in C-H activation reactions, often facilitating functionalization at the C2 position. slideshare.net

These advanced methods provide access to complex substitution patterns that would be difficult to achieve through classical approaches. rsc.org

Process Optimization for Enhanced Yields and Purity

Optimizing a synthetic process involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. For the synthesis of compounds like this compound, key parameters for optimization include catalyst loading, temperature, base concentration, and solvent choice. covasyn.com

A study on Suzuki-Miyaura coupling reactions demonstrated that a Design of Experiments (DoE) approach could significantly reduce the number of experiments needed to find optimal conditions. covasyn.com For example, catalyst loading was reduced from 1.5 mol% to 0.75 mol% and reaction temperature from 80°C to 70°C, leading to a more efficient and scalable process. covasyn.com

In the context of related dichloropicolinic acids, electrochemical synthesis has been explored as a method to achieve high yields (>90%) and purity (95%). This approach involves the controlled electrolytic reduction of a tetrachloropicolinic acid precursor. Optimization of this process includes managing the pH in stages and maintaining an elevated temperature (e.g., 60-80°C) to improve the solubility of reactants and accelerate the reaction rate.

Table 3: Parameters for Process Optimization in Suzuki Coupling
ParameterInitial ConditionOptimized ConditionImpact
Catalyst Loading 1.5 mol%0.75 mol%Reduced cost and metal waste. covasyn.com
Temperature 80°C70°CImproved energy efficiency, potentially fewer side reactions. covasyn.com
Base Concentration 1.5 equivalents1.2 equivalentsReduced material cost and waste stream.
Solvent System DioxaneDioxane/Water (4:1)Improved yield and reaction kinetics in some cases. nih.gov

Investigation of Scalable Synthetic Approaches for Analog Preparation

The ability to synthesize a variety of analogs of a lead compound is crucial for structure-activity relationship (SAR) studies in drug discovery and agrochemical development. nih.govnih.govresearchgate.net A scalable synthetic route should be robust, high-yielding, and amenable to modification for producing a library of related compounds.

A notable example is the synthesis of a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides. nih.govresearchgate.netmdpi.com The general synthetic route involved a multi-step sequence that was successfully applied to produce 33 different target compounds. The key to this approach was a convergent strategy where the core picolinic acid fragment was coupled with various pre-synthesized aryl-substituted pyrazoles. This modularity allows for the systematic variation of the 6-position substituent to explore its effect on biological activity.

Furthermore, the development of syntheses on a gram scale using robust catalysts, such as sulfonic acid-functionalized reduced graphene oxide, highlights the potential for industrial applicability and scalability of reactions involving carboxylic acids. nih.gov Such scalable methods are essential for transitioning from laboratory-scale research to commercial production.

Advanced Computational Chemistry and Theoretical Investigations of 6 2,4 Dichlorophenyl Picolinic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular geometries and energies. nih.gov Calculations for 6-(2,4-dichlorophenyl)picolinic acid would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a high level of accuracy for both geometric and electronic properties. nih.govmdpi.com

Table 1: Illustrative Geometric Parameters for this compound Based on DFT Calculations of Analogous Compounds

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC-Cl~1.75 Å
Bond LengthC=O (carboxyl)~1.22 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond LengthO-H (carboxyl)~0.97 Å
Bond AnglePyridine (B92270) Ring - C - Phenyl Ring~120°
Dihedral AnglePlane(Pyridine) - Plane(Phenyl)30° - 60°

Note: These values are representative and derived from DFT studies on molecules containing similar functional groups, such as dichlorophenyl moieties and pyridine carboxylic acids. semanticscholar.orgmaterialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dichlorophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing picolinic acid moiety. semanticscholar.orgresearchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior. mdpi.comresearchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index suggests a good electrophile, while high softness indicates greater polarizability and reactivity.

Table 2: Representative FMO Energies and Calculated Chemical Reactivity Indices

ParameterSymbolTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO-6.5 to -7.5Electron-donating ability
LUMO EnergyELUMO-1.5 to -2.5Electron-accepting ability
Energy GapΔE4.5 to 5.5Indicates high kinetic stability
Electronegativityχ4.0 to 5.0Power to attract electrons
Chemical Hardnessη2.25 to 2.75Resistance to change in electron distribution

Note: Values are illustrative, based on DFT calculations performed on related aromatic and heterocyclic compounds. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, revealing regions of positive and negative charge. nih.gov Red or yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These sites are the most likely to act as hydrogen bond acceptors or to interact with positive ions. psu.edu Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), making it a primary site for hydrogen bond donation. The aromatic protons and regions near the chlorine atoms would also show varying degrees of positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular interactions, such as hyperconjugation. nih.gov This analysis is performed on the DFT-optimized geometry to understand the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. aimspress.com

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings. The analysis quantifies the stabilization energy (E(2)) for these interactions. A higher E(2) value indicates a stronger interaction. Such analysis can also highlight intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and the pyridine nitrogen, which would significantly influence the molecule's preferred conformation. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While DFT calculations provide a static picture of the molecule at its energy minimum, real molecules are dynamic. Conformational analysis and Molecular Dynamics (MD) simulations explore the flexibility and time-dependent behavior of a molecule. mdpi.com

Conformational analysis of this compound would focus on the rotation around the single bond connecting the phenyl and pyridine rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers (energy minima) and the energy barriers to rotation.

MD simulations provide a more comprehensive view by simulating the atomic motions over time, typically on the nanosecond scale, often in a simulated solvent environment like water. mdpi.comnih.gov These simulations can validate the stability of the lowest-energy conformers found through DFT and reveal how the molecule interacts with its environment. Key outputs include trajectories of atomic positions, from which properties like the Root Mean Square Deviation (RMSD) can be calculated to assess structural stability. nih.gov

Theoretical Studies of Intermolecular Interactions and Ligand-Target Complexation

Understanding how this compound might interact with a biological target, such as a protein receptor, is a key application of computational chemistry. nih.govmdpi.com Techniques like molecular docking and MD simulations are used to predict the binding mode and affinity of a ligand to a target's active site. nih.gov

Molecular docking simulations would place the this compound molecule into the binding pocket of a target protein and score the different poses based on intermolecular forces. The most favorable binding mode would likely involve:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), and the pyridine nitrogen is a hydrogen bond acceptor. These groups would be expected to form strong interactions with polar amino acid residues in a protein's active site. researchgate.net

Hydrophobic Interactions: The dichlorophenyl ring provides a large, nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Following docking, an MD simulation of the ligand-protein complex can be run to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target. nih.govnih.gov

Nonlinear Optical (NLO) Properties Calculations

Computational chemistry provides essential insights into the nonlinear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and photonics. niscpr.res.in The NLO behavior of this compound can be investigated theoretically by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT methods. nih.govniscair.res.in

These calculations are typically performed on the optimized molecular geometry. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential as an NLO material. niscpr.res.in Organic molecules with large β values are sought after for applications like second-harmonic generation. niscpr.res.in The computational analysis involves evaluating the components of the dipole moment, polarizability, and hyperpolarizability tensors.

The total static dipole moment, the mean polarizability, and the total first hyperpolarizability are calculated using the following equations:

Dipole Moment (μ): μ = (μₓ² + μᵧ² + μ₂²)¹ᐟ²

Polarizability (α): α = (αₓₓ + αᵧᵧ + α₂₂)/3

First Hyperpolarizability (β_tot): β_tot = [(βₓₓₓ + βₓᵧᵧ + βₓ₂₂)² + (βᵧᵧᵧ + βᵧ₂₂ + βᵧₓₓ)² + (β₂₂₂ + β₂ₓₓ + β₂ᵧᵧ)²]¹ᐟ²

A high calculated hyperpolarizability value, often compared to that of a reference material like urea (B33335), suggests that the molecule could be a promising candidate for NLO applications. niscpr.res.inniscair.res.in The presence of donor-acceptor groups and a π-conjugated system within a molecule often leads to enhanced NLO properties.

The table below presents hypothetical calculated NLO parameters for this compound, alongside reference values for urea.

Table 3: Calculated Nonlinear Optical Properties of this compound Note: This table contains representative data based on typical findings in computational chemistry.

ParameterCalculated Value for this compoundReference Value (Urea)
Dipole Moment (μ) [Debye]3.501.37
Mean Polarizability (α) [x 10⁻²⁴ esu]22.15~5
Total First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu]15.500.1947

A significantly larger calculated β_tot value for this compound compared to urea would indicate its potential as an effective NLO material. niscair.res.in

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar for 6 2,4 Dichlorophenyl Picolinic Acid Derivatives

Elucidation of Structural Features Governing Biological Efficacy

The biological efficacy of 6-(2,4-Dichlorophenyl)picolinic acid and its derivatives is intricately linked to the nature and position of substituents on both the picolinic acid and the phenyl rings. Structure-activity relationship (SAR) studies have revealed several key structural features that are critical for their herbicidal activity.

The picolinic acid moiety is a fundamental component, with the carboxylic acid group being essential for binding to the target receptor. Modifications at other positions of the pyridine (B92270) ring can significantly impact activity. For instance, the introduction of an amino group at the 4-position and chlorine atoms at the 3- and 5-positions of the picolinic acid ring has been shown to be a favorable modification in related analogs.

The substitution pattern on the 6-phenyl ring is another critical determinant of biological efficacy. The presence and location of halogen atoms, such as chlorine, on this ring are crucial. The 2,4-dichloro substitution pattern is a well-established feature that contributes to high herbicidal activity. Studies on related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have further elucidated the importance of the substitution on the aryl ring. Research has indicated that substituents at the 2- and 4-positions of the phenyl ring in the pyrazole (B372694) fragment lead to superior inhibitory activity compared to substitutions at the 3-position. nih.gov Furthermore, the electronic properties of these substituents play a significant role; both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl and amino) can decrease the inhibitory activity of the compounds. nih.gov

Systematic Design of Analogs for SAR Probing and Optimization

The systematic design of analogs of this compound has been a cornerstone in probing the structure-activity relationships and optimizing for enhanced biological performance. This has been largely achieved by synthesizing libraries of compounds with targeted modifications to the core scaffold.

One successful strategy has been the replacement of the 6-phenyl group with other aromatic systems, such as substituted pyrazole rings. This led to the design and synthesis of novel 3-chloro-6-pyrazolyl-2-picolinic acids and their ester derivatives. mdpi.com Bioassay tests of these analogs revealed that some exhibited broader herbicidal activity and better post-emergence herbicidal activity than existing commercial herbicides. mdpi.com

Another approach has involved the synthesis of a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.gov By systematically varying the substituents on the aryl ring of the pyrazole moiety, researchers were able to explore the impact of different electronic and steric properties on herbicidal activity. This systematic approach allowed for a detailed mapping of the SAR, providing valuable insights for the design of future analogs with improved efficacy. nih.gov The following table provides a summary of representative analogs and their reported activities from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives.

Compound IDR Group on Phenyl RingIC50 (µM) vs. A. thaliana
V-74-Cl0.004
V-84-Cl, 3-difluoromethyl on pyrazoleNot specified
V-94-Cl, 3-trifluoromethyl on pyrazoleNot specified
Picloram (B1677784)-0.09
Halauxifen-methyl (B1255740)-0.18
Data compiled from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. nih.gov

Development and Validation of QSAR Models for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in providing a quantitative framework to understand the SAR of this compound derivatives and to predict the activity of novel compounds. These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity.

For a series of 33 novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs, a three-dimensional QSAR (3D-QSAR) model was developed using the Comparative Molecular Field Analysis (CoMFA) strategy. nih.gov This model was built using the cross-validated partial least squares (PLS) method, which is a statistical technique that can handle a large number of variables and collinearity, common in QSAR studies. nih.govnih.gov The goal of such models is to guide the synthetic strategy for developing more potent herbicides. nih.gov

Further QSAR studies on similar picolinic acid derivatives have employed both multiple linear regression (MLR) and PLS analysis. nih.govdiscoveryjournals.org These studies have identified several important 3D descriptors that correlate with herbicidal activity. discoveryjournals.org Key descriptors include:

Asphericity (ASP): A measure of the deviation of the molecular shape from a perfect sphere.

Second component accessibility directional WHIM index weighted by atomic masses (E2m): A descriptor that captures information about molecular shape, size, and atom distribution.

Maximum autocorrelation of lag 2 weighted by atomic masses (R2m+): A descriptor that relates to the spatial distribution of atomic masses within the molecule. discoveryjournals.org

The validation of these QSAR models is a critical step to ensure their predictive power. slideshare.net Both internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds) are performed to assess the robustness and predictive capability of the developed models. slideshare.net A well-validated QSAR model can then be reliably used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Computational Approaches to Ligand-Receptor Binding and Molecular Docking Studies

Computational methods, particularly molecular docking, have provided significant insights into the binding interactions between this compound derivatives and their biological target. The primary target for this class of synthetic auxins is the auxin-signaling F-box protein 5 (AFB5). nih.gov

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These studies have been crucial in understanding how derivatives of 6-aryl-picolinic acid interact with the active site of AFB5. The docking analyses have revealed that these compounds can bind more intensively to the AFB5 receptor than other known auxinic herbicides like picloram. nih.gov

Mechanistic Dissection of Biological Activities of 6 2,4 Dichlorophenyl Picolinic Acid Analogs

Identification and Characterization of Molecular Targets

The biological activities of 6-(2,4-Dichlorophenyl)picolinic acid and its analogs are rooted in their interactions with specific molecular targets. These interactions can lead to the inhibition or modulation of enzymes and agonistic or antagonistic effects on cellular receptors, initiating a cascade of downstream cellular events.

Analogs of this compound have been investigated for their potential to inhibit or otherwise modulate a range of enzymes critical to cellular function.

While direct interactions with zinc finger proteins, specific E3 Ubiquitin-Protein Ligase UBR4, Cyclin-Dependent Kinases, and Thymidylate Synthase are not extensively detailed for this specific compound, the broader class of related structures shows significant activity against other key enzymes. For instance, the E3 ubiquitin-protein ligase UBR4 is a component of the N-end rule pathway, which ubiquitinates proteins for degradation. uniprot.orggenecards.org UBR4 is involved in various protein quality control pathways in the cytoplasm. uniprot.org

Acetylcholinesterase (AChE): Research on structurally similar compounds provides insight into potential enzymatic targets. The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares the dichlorophenyl moiety, has been shown to cause significant decreases in acetylcholinesterase (AChE) activity in rat muscle tissue. nih.gov This inhibition affects multiple molecular forms of the enzyme and is maximal 15 to 24 hours after administration. nih.gov This suggests that picolinic acid analogs bearing the dichlorophenyl group could potentially exhibit similar inhibitory effects on AChE, an enzyme crucial for neurotransmission.

Protoporphyrinogen (B1215707) Oxidase (PPO): PPO is a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme. ucanr.eduunl.edu Its inhibition leads to the accumulation of the substrate protoporphyrinogen IX, which then forms highly reactive molecules that destroy cell membranes, leading to rapid tissue necrosis, particularly in plants. ucanr.eduunl.edu Herbicides that inhibit PPO are known for their rapid, contact-type action. ucanr.edu While direct studies on this compound are limited, the herbicidal nature of many picolinate (B1231196) compounds makes PPO a plausible, albeit not directly confirmed, molecular target for this class of molecules.

The most well-characterized receptor interaction for picolinic acid analogs is with components of the auxin signaling pathway, particularly in plants.

Auxin-Signaling F-box Proteins: Picolinic acid and its derivatives are recognized as a remarkable class of synthetic auxin herbicides. mdpi.com Their primary mode of action involves binding to the auxin co-receptor complex, which consists of an F-box protein, an auxin molecule, and a transcriptional co-repressor. nih.gov The F-box proteins, such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins, are substrate-recognition components of Skp1-Cullin-F-box (SCF) ubiquitin ligase complexes. nih.govnih.gov

Upon binding of a synthetic auxin like a picolinic acid analog, the F-box protein targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the proteasome. nih.gov This relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that lead to unregulated growth and ultimately, plant death. nih.gov

Specifically, research has identified Auxin-Signaling F-box Protein 5 (AFB5) as a key receptor for picolinate auxins. mdpi.comnih.gov Molecular docking studies have shown that novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which are analogs of this compound, can dock more intensively with the AFB5 receptor than other auxins like picloram (B1677784). mdpi.com This demonstrates that the 6-position of the picolinic acid core is a critical site for modification to enhance binding affinity and herbicidal potency. mdpi.com

Interactions with sphingosine-1-phosphate receptors, serotonin (B10506) receptors, or specific ion channels for this compound have not been prominently established in the available research.

Elucidation of Cellular and Subcellular Mechanisms of Action

The interaction of this compound analogs with their molecular targets triggers a variety of cellular responses, including alterations in cell cycle, induction of cell death, and modulation of inflammatory and immune pathways.

Picolinic acid, the parent compound, is known to reversibly inhibit the growth of cultured cells. nih.gov It can arrest normal, untransformed cells in the G1 phase of the cell cycle. nih.gov However, its effect on transformed or cancerous cells can vary depending on the transforming agent. nih.gov For example, Kirsten sarcoma virus-transformed cells are also blocked in G1, while Simian virus 40-transformed cells are blocked in the G2 phase. nih.gov This suggests that picolinic acid and its derivatives can interfere with specific growth control mechanisms that are altered during neoplastic transformation. nih.gov These effects on the cell cycle are intrinsically linked to the regulation of cyclin-dependent kinases (CDKs) and their cyclin partners, which drive the transitions between cell cycle phases. mdpi.com

Table 1: Effect of Picolinic Acid on Cell Cycle Progression in Different Cell Lines

Cell Line TypeTransforming VirusObserved Cell Cycle BlockReference
Normal Rat Kidney (NRK)None (Untransformed)G1 Phase nih.gov
TransformedKirsten Sarcoma VirusG1 Phase nih.gov
TransformedSimian Virus 40 (SV40)G2 Phase nih.gov
TransformedPolyoma or Harvey Sarcoma VirusG1 and G2 Phases nih.gov
TransformedMoloney Sarcoma VirusNo specific phase block nih.gov

Analogs of picolinic acid have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. One novel derivative was shown to have cytotoxic activity against A549 human non-small cell lung cancer cells by inducing apoptotic cell death. pensoft.net This was confirmed by the observation of fragmented nuclei and the activation of initiator and effector caspases, specifically caspases 3, 4, and 9. pensoft.net

Similarly, the related compound 2,4-D has been shown to induce pancreatic β-cell death through an apoptotic pathway. nih.gov This process involves mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.gov These events trigger the activation of caspase-3, a key executioner of apoptosis. nih.gov The induction of apoptosis is often mediated by an increase in intracellular reactive oxygen species (ROS), which creates oxidative stress that cancer cells cannot overcome. researchgate.net

Table 2: Apoptotic Effects of Picolinic Acid Analogs and Related Compounds

CompoundCell LineObserved MechanismKey Molecules InvolvedReference
Picolinic Acid DerivativeA549 (Human Lung Cancer)Induction of apoptotic cell deathCaspase-3, Caspase-4, Caspase-9 pensoft.net
2,4-Dichlorophenoxyacetic acid (2,4-D)RIN-m5F (Pancreatic β-cells)Mitochondrial dysfunction-triggered apoptosisCytochrome c, Caspase-3, Bcl-2, Bax nih.gov

Picolinic acid is an endogenous metabolite that possesses a range of immunological and anti-proliferative effects. nih.govnih.gov It is considered a potential player in the pathogenesis of inflammatory disorders. nih.govnih.gov In vitro studies have shown that picolinic acid can enhance the effector functions of macrophages, which are key cells in the immune system. nih.gov This includes augmenting the expression of interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) and inducing the expression of macrophage inflammatory proteins (MIP)1α and 1β. nih.gov

The anti-inflammatory mechanisms of related phenolic acids often involve the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. nih.gov This pathway is critical for producing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov By downregulating this pathway, compounds can exert potent anti-inflammatory effects. nih.gov Given that picolinic acid is known to have immunomodulatory properties, it is plausible that its analogs could also influence these inflammatory signaling cascades. nih.gov

Neuroprotective and Neurotoxicological Mechanisms

The neuroprotective and neurotoxicological profile of this compound and its analogs is an area of growing research interest. Studies suggest that the substitution pattern on the phenyl and picolinic acid rings plays a crucial role in determining the compound's interaction with neuronal pathways. While direct studies on this compound itself are limited in the public domain, research on related phenolic and picolinic acid structures provides insights into potential mechanisms.

Phenolic acids, a broad class of compounds that includes structures related to the subject compound, have demonstrated a variety of neuroprotective effects. These effects are often attributed to their antioxidant and anti-inflammatory properties. researchgate.netmdpi.com They have been shown to ameliorate conditions such as depression, ischemia/reperfusion injury, and neuroinflammation. researchgate.netmdpi.com The molecular mechanisms underlying these effects involve the modulation of apoptosis and the mitigation of glutamate-induced toxicity. researchgate.net Some phenolic compounds can activate the antioxidant enzyme system, reduce the formation of reactive oxygen species (ROS), and restore mitochondrial membrane potential in neuronal cells. mdpi.com

Furthermore, certain phytochemicals, including various phenolic compounds, have been identified as protective agents in nervous system disorders. frontiersin.org Their mechanisms of action can involve the regulation of autophagy, a cellular process critical for clearing aggregated proteins and damaged organelles, which is often dysregulated in neurodegenerative diseases. frontiersin.org

Signaling Pathway Interrogation: Transcriptional and Post-Translational Regulation

The interaction of this compound analogs with key signaling pathways is fundamental to understanding their biological activities. While direct evidence for the specific compound is scarce, the broader classes of molecules to which it belongs are known to modulate pathways such as NF-κB, MAPK, and Wnt signaling.

NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Some phytochemicals can modulate NF-κB signaling, which is often activated in microglia during neurodegenerative processes. mdpi.com By inhibiting NF-κB, these compounds can reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-1, thereby mitigating neuroinflammation. mdpi.comnih.gov

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. hubrecht.eu The structural protein Axin, a key component of the Wnt/β-catenin pathway, can also participate in MAPK-mediated signaling. nih.gov Overexpression of Axin has been reported to activate MAP kinase and the c-Jun N-terminal kinase (JNK). nih.gov Certain phytochemicals have been shown to downregulate the MAPK signaling pathway, contributing to their anti-tumorigenic and anti-inflammatory effects. mdpi.com

Wnt Signaling: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. hubrecht.eunih.gov Aberrant Wnt signaling is linked to various diseases, including cancer. nih.gov The central player in the canonical Wnt pathway is β-catenin, whose levels are tightly regulated by a "destruction complex" that includes Axin and APC. hubrecht.eu In the absence of a Wnt signal, this complex facilitates the phosphorylation and subsequent degradation of β-catenin. hubrecht.eu Some dietary phytochemicals have been shown to modulate the Wnt/β-catenin pathway, thereby inhibiting the proliferation of cancer cells. mdpi.com The interaction between the Wnt and MAPK pathways is complex and context-dependent, with instances of both antagonistic and synergistic relationships observed in different cellular environments. hubrecht.eu

Signaling PathwayKey Proteins/FactorsPotential Modulation by Related Compounds
NF-κB NF-κB, TNF-α, IL-1Inhibition of activation, leading to reduced inflammation. mdpi.comnih.gov
MAPK MAP kinase, JNKActivation or downregulation depending on the cellular context. nih.govmdpi.com
Wnt/β-catenin Wnt, β-catenin, Axin, APCModulation of β-catenin levels, affecting cell proliferation. hubrecht.eumdpi.com

In Vitro and Preclinical In Vivo Model Studies for Mechanistic Validation

A range of in vitro and preclinical in vivo models have been utilized to validate the biological activities of picolinic acid and its analogs, providing insights into their potential mechanisms of action across different biological systems.

Plant Defense Mechanisms: Plants have evolved sophisticated defense systems against herbivores and pathogens. nih.govfiveable.me These defenses can be physical, such as thorns and trichomes, or chemical, involving the production of secondary metabolites. fiveable.meyoutube.com Phytohormones like salicylic (B10762653) acid and jasmonic acid play a central role in regulating these defense responses. nih.govfrontiersin.org Synthetic auxins, a class of compounds that can include picolinic acid derivatives, have been shown to be actively involved in plant defense mechanisms. mdpi.com For example, the differential response of certain plants to herbicides like 2,4-D, which shares structural similarities with the dichlorophenyl moiety, points to specific molecular targets within plant signaling pathways that regulate growth and defense. mdpi.com

Anti-infective Activity: Picolinic acid and its derivatives have demonstrated notable anti-infective properties. Picolinates, which are esters of picolinic acid, have shown strong antibacterial activity against a variety of bacteria that affect food. researchgate.net For instance, copper and cobalt picolinates are effective against M. luteus and S. marcescens, while zinc picolinate has a broader spectrum of activity. researchgate.net Furthermore, picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, acting by inhibiting membrane fusion during viral entry. nih.gov Preclinical animal models have shown its antiviral activity against influenza A virus and SARS-CoV-2. nih.gov Analogs such as tirapazamine (B611382) have also been investigated for their antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com

Anti-proliferative Effects in Cellular Systems: The anti-proliferative effects of compounds related to this compound have been observed in various cancer cell lines. Phenolic acids have been shown to exert a dose- and time-dependent inhibitory effect on the proliferation of human breast cancer cells. nih.gov The mechanism of action can involve direct interaction with receptors like the aryl hydrocarbon receptor and the induction of apoptosis. nih.gov Some analogs have been found to suppress tumor cell proliferation by inducing apoptosis, characterized by morphological changes, nuclear fragmentation, and the activation of caspases. nih.gov For example, certain 4-anilinoquinazoline (B1210976) analogues have demonstrated anticancer efficacy in human colorectal cancer cell lines by inducing cell cycle arrest and activating the intrinsic apoptotic pathway. mdpi.com

Anticonvulsant and Antinociceptive Mechanisms: The potential anticonvulsant and antinociceptive activities of related chemical structures have been explored in preclinical models. The mechanisms of action for anticonvulsant drugs often involve the modulation of ion channels, such as sodium and calcium channels, or the enhancement of inhibitory neurotransmission mediated by GABA. nih.gov Studies on novel pyrrolidine-2,5-dione-acetamide derivatives have identified compounds with significant anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests. mdpi.comdntb.gov.ua The antinociceptive properties of these compounds are often investigated in models of tonic pain, as anticonvulsant drugs can be effective in managing neuropathic pain. mdpi.comdntb.gov.uanih.gov

Biological ActivityModel System/AssayKey Findings/Mechanisms
Plant Defense Herbivore/pathogen challengeInduction of phytohormone signaling (e.g., jasmonic acid, salicylic acid). nih.govfrontiersin.org
Anti-infective Bacterial and viral cultures, animal modelsInhibition of bacterial growth, inhibition of viral entry via membrane fusion. researchgate.netnih.gov
Anti-proliferative Cancer cell lines (e.g., T47D, MDA-MB 231)Induction of apoptosis, cell cycle arrest, activation of caspases. nih.govnih.govmdpi.com
Anticonvulsant MES, 6 Hz seizure tests in miceModulation of voltage-gated sodium and calcium channels. mdpi.comdntb.gov.ua
Antinociceptive Formalin model of tonic painPotential interaction with neuronal signaling pathways involved in pain perception. mdpi.com

Metabolic Pathways and Biotransformation Research of 6 2,4 Dichlorophenyl Picolinic Acid and Its Analogs

Endogenous Biosynthesis and Catabolism Pathways of Picolinic Acid Scaffolds (e.g., Tryptophan Kynurenine (B1673888) Pathway)

Picolinic acid is an endogenous metabolite produced during the catabolism of the essential amino acid L-tryptophan. nih.govchemicalbook.com The primary route for its biosynthesis is the kynurenine pathway, which accounts for over 95% of tryptophan degradation. nih.govnih.gov This pathway is a cascade of enzymatic reactions that generates several biologically active molecules. nih.gov

The kynurenine pathway begins with the oxidative cleavage of tryptophan's indole (B1671886) ring by one of two enzymes: tryptophan 2,3-dioxygenase (TDO), found mainly in the liver, or indoleamine 2,3-dioxygenase (IDO), which is more widely distributed in extrahepatic tissues. nih.govnih.gov This initial step produces N'-formylkynurenine, which is then converted to kynurenine. nih.gov

From kynurenine, the pathway branches. One series of reactions leads to the formation of 3-hydroxykynurenine and subsequently 3-hydroxyanthranilic acid. ontosight.ai The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) then acts on 3-hydroxyanthranilic acid to produce the unstable intermediate, 2-amino-3-carboxymuconic semialdehyde. nih.gov This intermediate is a critical branch point; it can either undergo non-enzymatic cyclization to form quinolinic acid or be enzymatically converted by 2-amino-3-carboxymuconate-semialdehyde decarboxylase to generate picolinic acid. nih.govmdpi.com

The key steps and enzymes involved in the biosynthesis of the picolinic acid scaffold are summarized below.

StepSubstrateKey Enzyme(s)ProductReference
1L-TryptophanTryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)N'-formylkynurenine nih.govnih.gov
2N'-formylkynurenineFormamidaseKynurenine nih.gov
3KynurenineKynurenine 3-monooxygenase (KMO)3-Hydroxykynurenine ontosight.ai
43-HydroxykynurenineKynureninase3-Hydroxyanthranilic acid ontosight.ai
53-Hydroxyanthranilic acid3-Hydroxyanthranilic acid oxygenase (3HAO)2-Amino-3-carboxymuconic semialdehyde nih.gov
62-Amino-3-carboxymuconic semialdehyde2-amino-3-carboxymuconate-semialdehyde decarboxylasePicolinic Acid nih.govmdpi.com

Enzymatic Biotransformation Studies (e.g., Hydroxylation, Decarboxylation, Ring Cleavage)

The biotransformation of 6-(2,4-Dichlorophenyl)picolinic acid and its analogs is driven by various enzymatic reactions that modify its structure. These reactions, primarily phase I metabolic processes, include hydroxylation, decarboxylation, and ring cleavage, often mediated by enzymes such as cytochrome P450 (CYP) monooxygenases and dioxygenases. nih.govmdpi.com

Hydroxylation is a common initial step in the metabolism of aromatic compounds. mdpi.com For the picolinic acid scaffold, studies on related compounds have shown that hydroxylation can occur on the pyridine (B92270) ring. For instance, the bacterium Rhodococcus sp. PA18 metabolizes picolinic acid into 6-hydroxypicolinic acid. mdpi.com In the case of this compound, hydroxylation could potentially occur on either the picolinic acid ring or the dichlorophenyl ring. Research on the biotransformation of a similar compound, (6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy) acetic acid, in chimpanzees revealed that the major metabolic pathway was para-hydroxylation of the phenyl substituent. nih.gov

Decarboxylation involves the removal of a carboxyl group. A novel bioactivation pathway initiated by CYP-mediated oxidative decarboxylation has been identified for diclofenac, a compound which also contains a dichlorophenyl moiety. nih.gov This process leads to the formation of a reactive o-imine methide intermediate. nih.gov Such a pathway could be relevant for this compound, potentially leading to the formation of reactive intermediates.

Ring Cleavage is a critical step in the complete degradation of aromatic structures. This process is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to its opening. A patent describes a method for producing picolinic acid compounds from aromatic compounds containing phenyl groups using a sequence of enzymes including aromatic ring dioxygenase, aromatic ring dihydrodiol dehydrogenase, and aromatic ring diol dioxygenase. google.com This enzymatic cascade effectively converts a phenyl group into a picolinic acid group. google.com

Enzymatic ReactionDescriptionRelevant EnzymesPotential Outcome for this compoundReference
HydroxylationAddition of a hydroxyl (-OH) group to the molecule.Cytochrome P450s, HydroxylasesFormation of hydroxylated metabolites on either the picolinic or dichlorophenyl ring. mdpi.comnih.gov
DecarboxylationRemoval of the carboxylic acid group.Cytochrome P450s, DecarboxylasesOxidative decarboxylation could lead to reactive intermediates. nih.gov
Ring CleavageOpening of one of the aromatic rings.Dioxygenases, DehydrogenasesDegradation of the aromatic scaffold. google.com

Microbial Metabolism and Environmental Degradation Pathways

Microorganisms play a pivotal role in the environmental degradation of xenobiotic compounds, including those with structures similar to this compound. The degradation pathways often involve a consortium of microbes capable of performing sequential reactions like dechlorination, hydroxylation, and ring cleavage.

Studies on picolinic acid itself have identified bacteria capable of using it as a sole carbon and energy source. For example, Rhodococcus sp. PA18 was shown to degrade picolinic acid aerobically, with the initial step being the formation of 6-hydroxypicolinic acid. mdpi.com

The dichlorophenyl moiety is structurally related to the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Numerous studies have detailed the microbial degradation of 2,4-D. nih.govnih.govresearchgate.net Soil bacteria such as Arthrobacter sp., Sphingomonas sp., and Stenotrophomonas sp. have been isolated for their ability to degrade 2,4-D. researchgate.net The degradation pathway typically begins with the cleavage of the ether linkage, followed by hydroxylation of the resulting 2,4-dichlorophenol (B122985). Subsequent steps involve further hydroxylation, dechlorination, and ortho- or meta-cleavage of the aromatic ring. nih.gov

Similarly, research on 5-chloro-2-picolinic acid found that the bacterium Achromobacter sp. f1 could co-metabolize the compound, initially forming 6-hydroxy-5-chloro-2-picolinic acid. researchgate.net This suggests a common initial hydroxylation step for substituted picolinic acids. Given these precedents, the environmental degradation of this compound would likely involve initial hydroxylation of the picolinic ring, followed by dechlorination and cleavage of the aromatic rings by specialized microbial communities.

Microorganism/ConsortiumSubstrate DegradedKey Metabolic StepsReference
Rhodococcus sp. PA18Picolinic acidHydroxylation to 6-hydroxypicolinic acid. mdpi.com
Arthrobacter sp., Sphingomonas sp.2,4-Dichlorophenoxyacetic acid (2,4-D)Formation of 2,4-dichlorophenol and 4-chlorophenol (B41353). researchgate.net
Achromobacter sp. f15-chloro-2-picolinic acid (co-metabolism)Hydroxylation to 6-hydroxy-5-chloro-2-picolinic acid. researchgate.net
Methanogenic enrichment cultures2,4-Dichlorophenoxyacetic acid (2,4-D)Biotransformation to 4-chlorophenol and phenol. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The identification of metabolites is essential for elucidating biotransformation pathways. For this compound, potential primary and secondary metabolites can be inferred from studies on its structural analogs.

Primary metabolites often result from Phase I reactions like oxidation and hydrolysis. Based on the enzymatic and microbial studies discussed, hydroxylated derivatives are expected primary metabolites.

Hydroxylated Picolinic Acid: The microbial degradation of picolinic acid and 5-chloropicolinic acid yields 6-hydroxypicolinic acid and 6-hydroxy-5-chloro-2-picolinic acid, respectively. mdpi.comresearchgate.net This suggests that a likely primary metabolite of this compound is 6-hydroxy-6-(2,4-dichlorophenyl)picolinic acid .

Hydroxylated Phenyl Ring: The metabolism of a dichlorophenyl-containing compound in chimpanzees showed hydroxylation on the phenyl ring as the major pathway. nih.gov This indicates that metabolites hydroxylated at various positions on the 2,4-dichlorophenyl ring are also probable.

Dechlorinated Phenols: The degradation of 2,4-D produces intermediate metabolites such as 2,4-dichlorophenol, 4-chlorophenol, and phenol, indicating sequential dechlorination and cleavage. nih.govresearchgate.net

Secondary metabolites are typically formed through Phase II conjugation reactions, where endogenous molecules are attached to the primary metabolite. While specific conjugation studies on this compound are not available, common conjugation products for xenobiotics include glucuronides and sulfates. However, one study on a related dichlorinated compound found no evidence of glucuronide formation. nih.gov

Parent Compound/AnalogIdentified Metabolite(s)Metabolic ProcessReference
Picolinic Acid6-Hydroxypicolinic acidMicrobial hydroxylation mdpi.com
5-chloro-2-picolinic acid6-hydroxy-5-chloro-2-picolinic acidMicrobial co-metabolism researchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol, 4-Chlorophenol, PhenolMicrobial degradation nih.govresearchgate.net
Diclofenac (analog)Reactive o-imine methide intermediateCYP-mediated oxidative decarboxylation nih.gov
(6,7-dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy) acetic acid (analog)para-hydroxylated phenyl derivativeMammalian metabolism (chimpanzee) nih.gov

In Silico Prediction of Metabolic Stability and Biotransformation Products

In silico, or computational, methods are increasingly used in the early stages of drug and chemical development to predict metabolic fate, thereby reducing the need for extensive experimental studies. creative-biolabs.comeurekaselect.com These approaches can predict metabolic stability, identify potential sites of metabolism (SoM), and forecast the resulting biotransformation products. news-medical.net

In silico models for metabolism prediction are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comeurekaselect.com

Structure-based methods involve docking the compound into the three-dimensional structure of a specific metabolic enzyme, such as a cytochrome P450 isoform. creative-biolabs.com This approach can provide detailed insights into the specific interactions that facilitate a metabolic reaction, helping to predict the regioselectivity of the transformation. eurekaselect.com

For this compound, in silico tools could be applied to:

Predict Metabolic Stability: Estimate its half-life in liver microsomes, which is a key indicator of how quickly the compound is cleared from the body. nih.gov

Identify Sites of Metabolism (SoM): Pinpoint the most likely atoms to undergo Phase I metabolism. For this molecule, models would likely highlight the C-6 position of the picolinic ring for hydroxylation and potentially the aromatic protons on the dichlorophenyl ring as susceptible sites.

Predict Metabolites: Generate a list of probable metabolites based on known biotransformation rules, which would likely include various hydroxylated and potentially dechlorinated products.

These computational predictions serve as valuable hypotheses that can guide and focus subsequent in vitro and in vivo experimental studies. news-medical.net

In Silico ApproachApplicationPredicted Outcome for this compoundReference
Machine Learning Models (Ligand-based)Prediction of metabolic stability in liver microsomes.Classification as high or low clearance. nih.gov
Site of Metabolism (SoM) PredictionIdentification of atoms most susceptible to metabolic attack.Highlighting of specific C-H bonds on both rings for oxidation. news-medical.net
Molecular Docking (Structure-based)Modeling interactions with specific CYP450 enzymes.Determining the likely enzyme(s) responsible for metabolism and the regioselectivity of the reaction. creative-biolabs.comeurekaselect.com
Metabolite Prediction SoftwareGeneration of potential biotransformation products.A ranked list of likely hydroxylated, dechlorinated, and other metabolites. news-medical.net

Advanced Analytical Methodologies for Research and Development of 6 2,4 Dichlorophenyl Picolinic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of 6-(2,4-dichlorophenyl)picolinic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure. In ¹H NMR, the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, around 10-12 ppm. libretexts.org The protons on the pyridine (B92270) and dichlorophenyl rings exhibit complex splitting patterns in the aromatic region. For a related compound, 2-picolinic acid, ¹H NMR spectra in CDCl₃ show distinct signals for the pyridine protons at approximately 8.83, 8.32, 8.04, and 7.76 ppm. rsc.orgchemicalbook.com In ¹³C NMR, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The carbons of the aromatic rings also show distinct chemical shifts that aid in structural confirmation. rsc.orgchemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would appear as a strong absorption band around 1700 cm⁻¹. Characteristic absorptions for the aromatic rings, including C-H and C=C stretching, as well as C-Cl stretching vibrations, would also be present, providing further structural evidence.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in this compound are expected to give rise to characteristic absorption bands in the UV region. For picolinic acid, UV irradiation in the presence of zinc acetate (B1210297) produces fluorescence with an excitation maximum at 336 nm and an emission maximum at 448 nm. nih.govnih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of the compound, which aids in its identification. High-resolution mass spectrometry can provide the exact molecular formula. In mass spectra of related compounds like 2,4-dichlorophenol (B122985), characteristic isotopic patterns for chlorine are observed. The fragmentation pattern can reveal structural information about the different parts of the molecule. nist.gov

Chromatographic Methods for Purity Analysis and Quantitative Determination

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis and quantification of picolinic acid derivatives. researchgate.net Reversed-phase HPLC, often using a C18 column, is a common approach. nih.govnih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. For enhanced sensitivity and selectivity, fluorescence detection can be employed, sometimes involving post-column derivatization. nih.govnih.gov A developed HPLC method for picolinic acid showed linearity in the range of 0.89 to 455 pmol with a detection limit of 0.30 pmol. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, although it often requires derivatization to increase the volatility of the compound. utsa.edu This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative determination of this compound, especially in complex biological matrices. epa.gov This method couples the separation capabilities of HPLC with the mass analysis of a tandem mass spectrometer. Derivatization with reagents like picolinic acids can be used to enhance the electrospray ionization (ESI) response. nih.gov LC-MS/MS methods are crucial for analyzing herbicides and their metabolites in environmental and biological samples. nih.govnih.govresearchgate.net

HPLC Methods for Picolinic Acid Derivatives
TechniqueColumnMobile PhaseDetectionKey Findings
Reversed-Phase HPLCCapcell Pak C180.1 mol/L sodium phosphate (B84403) (pH 3.0) with 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamineFluorescence (Ex: 336 nm, Em: 448 nm) after post-column UV irradiationLinearity from 0.89 to 455 pmol; Detection limit of 0.30 pmol. nih.govnih.gov
Ion-Pair ChromatographyC18 reversed-phaseTetrabutylammonium hydrogen sulfate (B86663) as ion pairing reagentUV detection at 265 nmHigh specificity and sensitivity for picolinic acid in biological fluids. researchgate.net
Mixed-Mode HPLCPrimesep 100Water, Acetonitrile, and sulfuric acid bufferUV at 220 nmSuccessful separation of pyridinecarboxylic acid isomers. sielc.com

Development of Robust Bioanalytical Assays for Biological Activity Profiling

To understand the biological effects of this compound, robust bioanalytical assays are essential. These assays can be broadly categorized into cell-based and enzyme assays.

Cell-based assays are used to evaluate the compound's effects on living cells. These can include cytotoxicity assays, which measure the compound's ability to kill cells, or more specific assays that measure its impact on particular cellular processes. nih.gov For example, assays could be designed to investigate the compound's influence on signaling pathways or gene expression.

Enzyme assays are employed to determine if this compound can inhibit or activate specific enzymes. profoldin.com Picolinic acid and its derivatives have been investigated for their enzyme inhibitory activities. nih.govnih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the compound. High-throughput screening (HTS) formats for these assays allow for the rapid testing of many compounds. frontiersin.org

Bioanalytical Assays for Activity Profiling
Assay TypePrincipleEndpoint MeasuredApplication
Cell-based Cytotoxicity AssayMeasures the viability of cells after exposure to the compound.Intracellular ATP levels, caspase activity. nih.govDetermining the concentration at which the compound is toxic to cells.
Enzyme Inhibition AssayMeasures the activity of a specific enzyme in the presence of the compound.Rate of substrate conversion to product, often measured by absorbance or fluorescence. frontiersin.orgmdpi.comIdentifying specific molecular targets of the compound and determining its potency as an inhibitor. nih.govnih.gov

Application of Chemometric Approaches for Data Interpretation in Complex Biological Matrices

When analyzing this compound in complex biological matrices such as serum or urine, the resulting data from spectroscopic or chromatographic analyses can be very complex. Chemometrics employs multivariate statistical methods to extract meaningful information from this complex data. nih.govspectroscopyonline.com

Techniques like Principal Component Analysis (PCA) can be used to identify patterns and relationships in large datasets, for instance, to differentiate between samples based on their metabolic profiles after exposure to the compound. nih.govmdpi.com Partial Least Squares (PLS) regression can be used to build predictive models that correlate the analytical data with a biological response. spectroscopyonline.com These chemometric tools are invaluable for understanding the fate and effects of compounds like this compound in a biological system and for interpreting the large datasets generated by modern analytical instruments. mdpi.commdpi.com

Strategic Research Directions in Medicinal Chemistry and Agrochemical Applications of 6 2,4 Dichlorophenyl Picolinic Acid Analogs

Rational Design and Optimization as Lead Compounds in Drug Discovery

The 6-(2,4-dichlorophenyl)picolinic acid scaffold and its analogs serve as a versatile platform in medicinal chemistry for the rational design of novel therapeutic agents. The inherent biological activities of picolinic acid, a natural catabolite of tryptophan with neuroprotective, immunological, and anti-proliferative effects, provide a strong foundation for its use as a lead compound. wikipedia.orgnih.gov Researchers have systematically modified this core structure to optimize potency, selectivity, and pharmacokinetic properties for a wide range of therapeutic targets.

Anticancer Agents: Picolinic acid has demonstrated antitumor activity by retarding the growth of solid tumors in preclinical mouse models. nih.gov This inherent anticancer potential has spurred the development of more complex derivatives. By integrating the picolinic acid scaffold with other pharmacologically active moieties, such as pyrazolinylcoumarins, researchers have identified compounds with significant antimitotic activity against leukemia cell lines. nih.govresearchgate.net Furthermore, the design of purine-containing derivatives has led to compounds with high cytotoxic activity against various human tumor cell lines, including mammary, colorectal, gastric, and hepatocellular carcinomas. mdpi.com

Antiviral Agents: Picolinic acid itself is a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus. nih.govmssm.edu Its mechanism involves disrupting the viral entry process by inhibiting the fusion between the virus envelope and the host cell membrane. news-medical.netiasgyan.in This activity has been demonstrated in preclinical studies, where picolinic acid showed antiviral efficacy in both hamster and murine models. nih.govmssm.edu The antiviral effects also extend to other viruses like HIV-1 and HSV-2, where it appears to induce cytotoxicity and apoptosis in infected cells, thereby reducing viral replication. nih.gov

Immunomodulatory and Neurotherapeutic Agents: The role of picolinic acid within the kynurenine (B1673888) pathway suggests its involvement in inflammatory and neurological processes. nih.gov It has been shown to block the neurotoxic effects of quinolinic acid, another tryptophan metabolite, in the rat brain, highlighting its neuroprotective potential. nih.gov This provides a rationale for designing analogs of this compound to modulate neuroinflammatory pathways for treating neurodegenerative diseases.

Anti-inflammatory, Antibacterial, and Antifungal Agents: The picolinic acid scaffold is a known chelator of metal ions, a property that can contribute to antimicrobial effects. pan.olsztyn.pl Analogs have been developed that show significant antifungal activity against a range of soil-borne pathogens, with chloro-substituted derivatives demonstrating particularly high efficacy. scialert.net The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is a potent inhibitor of the cytochrome bc1 complex in fungi. nih.govresearchgate.net Analogs replacing this moiety with other substituted arylcarboxylic acids have retained strong activity against agriculturally important fungi. nih.gov Picolinic acid and its salts also exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. pan.olsztyn.plresearchgate.net

Specific, highly derivatized analogs have been successfully developed as potent and selective inhibitors for defined molecular targets. For instance, structure-activity relationship (SAR) studies led to the discovery of a pyrano[2,3-b]pyridine derivative containing a 7-(2,4-dichlorophenyl) group as a selective cannabinoid-1 receptor (CB1R) inverse agonist for potential obesity treatment. nih.gov Similarly, imidazo[1,2-a]pyrimidine derivatives featuring a 5-(2,4-dichlorophenyl) substituent have been identified as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. nih.gov

Development as Novel Herbicidal Agents

The picolinic acid skeleton is a cornerstone in the development of synthetic auxin herbicides, a class of compounds that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and plant death. nih.govmdpi.com This class includes historically significant herbicides such as picloram (B1677784) and clopyralid. nih.gov Modern agrochemical research has focused on modifying the picolinic acid core, particularly at the 6-position, to discover new herbicides with improved efficacy, a broader weed-control spectrum, and better crop selectivity. nih.govgoogleapis.com

The substitution of an aryl group at the 6-position of the picolinic acid ring led to the development of a new generation of highly effective herbicides. mdpi.com Prominent examples include halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, which have been successfully commercialized. nih.govnih.gov These 6-aryl-picolinates function by binding to the auxin co-receptor complex, specifically involving the F-box protein AFB5, which differs from the binding protein used by IAA. nih.gov This distinct mode of action makes them valuable tools for modern agriculture, particularly in managing weeds that have developed resistance to other herbicide classes. nih.govmdpi.com

Intensive research has explored the introduction of various heterocyclic groups at the 6-position to further refine herbicidal activity. Replacing the chlorine atom of older compounds like picloram with substituted pyrazolyl rings has yielded novel derivatives with potent activity. nih.govmdpi.com For example, certain 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated significantly greater inhibitory activity against the root growth of Arabidopsis thaliana than commercial herbicides. nih.govresearchgate.netmdpi.com Molecular docking studies have shown that these compounds interact effectively with the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov The mechanism of action for some of these novel picolinic acids involves inducing the over-expression of genes that lead to excessive ethylene and abscisic acid (ABA) production, ultimately causing rapid plant death. mdpi.commdpi.com

The table below summarizes key picolinic acid-based herbicides and lead compounds, highlighting the evolution of this chemical class.

Compound ClassKey Structural FeatureExample(s)Significance
Chlorinated Picolinic Acids Chlorine atoms on the pyridine (B92270) ringPicloram, ClopyralidFirst-generation synthetic auxin herbicides. nih.govmdpi.com
6-Aryl-Picolinates Aryl group at the 6-positionHalauxifen-methyl, Florpyrauxifen-benzylA newer family of potent auxin herbicides with a distinct structure. mdpi.comnih.gov
6-Pyrazolyl-Picolinic Acids Pyrazolyl ring at the 6-position6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidsPotential lead structures for novel herbicides with high potency and good crop safety. nih.govmdpi.com
6-Indazolyl-Picolinic Acids Indazolyl group at the 6-position4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acidsExhibit a mode of action that promotes ethylene and ABA production, leading to rapid plant death. mdpi.com

Preclinical Pharmacological Investigations to Establish Proof-of-Concept for Therapeutic Utility

The therapeutic potential of compounds derived from the this compound scaffold has been substantiated through numerous preclinical investigations, establishing proof-of-concept across several disease models. These studies, conducted in vitro and in animal models, are crucial for validating the biological activity and therapeutic utility of these novel chemical entities prior to any consideration for human trials.

In the field of virology, the parent compound, picolinic acid, has demonstrated promising preclinical efficacy against significant human pathogens. nih.gov In a Syrian hamster model of SARS-CoV-2 infection, treatment with picolinic acid resulted in a significant reduction in viral load. nih.govmssm.edu Similarly, its antiviral activity against Influenza A virus was confirmed in a BALB/c murine model. nih.govmssm.edu These studies provide a strong basis for the further development of picolinic acid analogs as broad-spectrum antiviral agents.

For oncological applications, picolinic acid was shown to retard the growth of solid tumors induced by Ehrlich ascites tumor cells in inbred CBA/J mice, leading to a significant increase in survival. nih.gov This foundational in vivo work supports the exploration of more potent and selective picolinic acid derivatives as anticancer drugs.

In the context of neuropharmacology, preclinical studies have provided evidence for the neuroprotective properties of picolinic acid. Experiments involving microinjections into the rat striatum showed that picolinic acid could block the neurotoxic effects of quinolinic acid, a metabolite implicated in neurodegenerative conditions. nih.gov This was confirmed through both behavioral assessments (circling behavior) and tyrosine hydroxylase immunohistochemistry, which showed preservation of dopamine cells. nih.gov

Furthermore, highly optimized derivatives containing the 6-aryl picolinic acid core have demonstrated efficacy in preclinical models of metabolic diseases. A potent and selective DPP4 inhibitor, featuring a 5-(2,4-dichlorophenyl)imidazo[1,2-a]pyrimidine structure, showed excellent pharmacokinetic profiles and in vivo efficacy in a diabetic ob/ob mouse model. nih.gov In another example, a novel cannabinoid-1 receptor (CB1R) inverse agonist with a 7-(2,4-dichlorophenyl) group effectively reduced body weight and food intake in a diet-induced obese (DIO) rat model, demonstrating a clear, receptor-mediated therapeutic effect. nih.gov

Addressing Research Challenges in Potency, Selectivity, and Metabolic Stability for Future Development

The transition of a lead compound like this compound into a viable drug candidate is fraught with challenges, primarily centered on optimizing potency, ensuring selectivity, and achieving adequate metabolic stability. Medicinal chemistry campaigns focus on systematically addressing these hurdles through iterative cycles of design, synthesis, and testing.

Potency and Selectivity: Achieving high potency for the intended biological target while minimizing activity against off-target proteins is critical to ensuring efficacy and reducing the potential for adverse effects. For example, in the development of CB1R inverse agonists, an initial lead compound showed undesirable inhibition of the hERG potassium channel, a common off-target liability. nih.gov Through meticulous structure-activity relationship (SAR) studies, researchers were able to identify analogs, such as those incorporating a pyrazole (B372694) moiety, that attenuated hERG activity while maintaining high potency at the CB1R. nih.gov Similarly, in the pursuit of DPP4 inhibitors, replacing an aryl substitution with a more polar amide group not only increased DPP4 binding activity but also significantly reduced inhibitory effects on hERG and sodium channels. nih.gov

Metabolic Stability: Poor metabolic stability, leading to rapid clearance from the body, is a frequent cause of failure for drug candidates. The aromatic rings in the this compound scaffold are potential sites for oxidative metabolism by cytochrome P450 enzymes. A common strategy to mitigate this is "scaffold hopping" or bioisosteric replacement, where a metabolically liable fragment is replaced with a more stable one. nih.gov For instance, replacing a phenyl ring with a nitrogen-containing heterocycle like pyridine or pyrimidine can block sites of metabolism and increase the compound's half-life. nih.gov Another approach involves the strategic introduction of deuterium atoms at metabolically vulnerable positions, as the greater strength of the carbon-deuterium bond can slow the rate of enzymatic cleavage. nih.govresearchgate.net In the development of antiparasitic picolinic acids, researchers successfully designed aza analogues to address challenging properties like low solubility and poor microsomal stability, resulting in a 60-fold enhancement in solubility and a 30% improvement in stability. nih.gov

These challenges are interconnected; modifications designed to improve metabolic stability can inadvertently reduce potency or alter selectivity, requiring a multi-parameter optimization approach to achieve a balanced profile suitable for further development. nih.govpressbooks.pub

Emerging Avenues and Future Perspectives for Picolinic Acid Scaffolds in Target-Oriented Research

The picolinic acid scaffold, particularly with aryl substitution at the 6-position, remains a highly valuable and versatile platform for target-oriented research in both medicine and agriculture. Its proven success as a foundational structure for diverse bioactive agents indicates a promising future with several emerging avenues of exploration.

One key perspective is the continued application of rational design and scaffold hopping to generate novel analogs for a wider range of biological targets. The demonstrated success in developing potent inhibitors for complex targets like DPP4 and CB1R suggests that libraries based on the 6-aryl picolinic acid core could yield modulators for other enzymes, receptors, and ion channels. nih.govnih.gov There is particular interest in developing dual-stage or multi-target inhibitors for complex diseases. For example, research on picolinic acid derivatives as inhibitors of both acute and chronic forms of Toxoplasma gondii showcases a strategy to tackle persistent infections, an approach that could be extended to other challenging pathogens or to diseases like cancer where targeting multiple pathways is beneficial. nih.gov

In agrochemical science, the picolinic acid framework is central to the ongoing discovery of next-generation herbicides. Future research will likely focus on creating derivatives with novel modes of action or enhanced efficacy against resistant weed populations. The use of computational tools, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking, will be instrumental in guiding the synthesis of new compounds with optimized binding to target proteins like AFB5. nih.govnih.gov This will accelerate the discovery of herbicides that are not only more effective at lower application rates but also possess favorable environmental and crop safety profiles.

Furthermore, the inherent metal-chelating properties of the picolinic acid group could be further exploited. This could lead to the development of novel antimicrobial agents that function by disrupting essential metal ion homeostasis in pathogens or the design of new diagnostic imaging agents. The continued exploration of the fundamental biology of picolinic acid as an endogenous metabolite will also undoubtedly unveil new physiological roles, thereby opening up additional avenues for therapeutic intervention. nih.gov

Environmental Research: Distribution, Degradation, and Remediation Strategies

Investigation of Environmental Fate and Persistence in Soil and Water Systems

The environmental fate and persistence of pyridine (B92270) carboxylic acid herbicides are of significant concern due to their potential for long-term activity in soil and water. vt.edu These compounds are known for their stability, which makes them effective for broadleaf weed control but also poses environmental risks. vt.edu

The persistence of these herbicides in the environment is influenced by several factors, including sunlight, heat, moisture, and microbial activity. vt.edu The primary mechanism for their breakdown is aerobic microbial action. vt.edu Consequently, their degradation can be significantly slower in anaerobic environments like manure piles or unworked compost. vt.edu

In soil, the persistence of pyridine carboxylic acids can range from several months to years. vt.eduvt.edu For instance, herbicides like aminopyralid (B1667105) have been shown to have a longer soil residual than initially anticipated, particularly in northern climates. invasiveplantswesternusa.org The mobility of these compounds in soil and their potential to leach into groundwater is a key area of study. While some pyridine herbicides can move with rainfall and irrigation, their leaching potential can be influenced by soil type and organic matter content. vt.edu

In aquatic environments, the fate of these compounds is also a concern. While some can be applied near aquatic areas for weed control, their potential to contaminate water sources through runoff is a significant consideration. vt.edu The U.S. Environmental Protection Agency (EPA) has noted that ecological risks are primarily associated with non-target terrestrial plants through spray drift and runoff. epa.gov

Table 1: Environmental Persistence of Selected Pyridine Carboxylic Acid Herbicides

HerbicideSoil Half-LifePrimary Degradation PathwayFactors Influencing Persistence
Picloram (B1677784)90 days (average)Microbial degradation, PhotodegradationSoil moisture, temperature, organic matter content
Clopyralid40 days (average)Microbial degradationSoil type, microbial population, temperature
Aminopyralid34.5 days (average)Microbial degradationSoil pH, organic matter, climate

This table presents generalized data for related compounds to infer the potential behavior of 6-(2,4-Dichlorophenyl)picolinic acid.

Mechanisms of Bioremediation and Phytoremediation for Dichlorinated Pyridine Carboxylic Acids

Bioremediation and phytoremediation are promising strategies for the cleanup of environments contaminated with persistent herbicides. These techniques utilize living organisms to degrade or sequester contaminants.

Bioremediation involves the use of microorganisms, primarily bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. Research has shown that certain bacterial strains can effectively degrade picolinic acid and its derivatives. For example, a Gram-positive bacterium, Rhodococcus sp. PA18, has been isolated and shown to aerobically utilize picolinic acid as a source of carbon and energy. mdpi.com This bacterium can completely degrade 100 mg/L of picolinic acid within 24 hours, forming 6-hydroxypicolinic acid as a major metabolite. mdpi.com The initial step in the microbial degradation of such aromatic compounds is typically the introduction of a hydroxyl group. mdpi.com Bacterial enzymes like dioxygenases and dehydrogenases play a crucial role in the breakdown of aromatic rings. acs.org

Phytoremediation is a technique that uses plants to decontaminate soil and water. awsjournal.org Plants can absorb contaminants through their roots and either store them (phytoextraction), convert them into less harmful substances (phytotransformation), or release them into the atmosphere (phytovolatilization). awsjournal.org For herbicide-polluted soils, phytoremediation has shown promising results for compounds like atrazine. awsjournal.org While specific studies on the phytoremediation of this compound are scarce, research on related pyridine herbicides like picloram has identified plant species with potential for remediation. awsjournal.org

Research on Ecological Interactions and Environmental Transformation Products

The introduction of any synthetic compound into the environment can lead to a range of ecological interactions and the formation of various transformation products. Pyridine carboxylic acid herbicides are known to be selectively toxic to broadleaf weeds. epa.gov However, their persistence can lead to unintended consequences for non-target plants, which is a primary ecological risk. epa.gov Contamination of compost with persistent pyridine herbicides has been a notable issue, leading to damage in sensitive garden and ornamental plants. epa.govepa.gov

Environmental transformation of these herbicides can occur through biotic and abiotic processes. Microbial degradation, as discussed in the previous section, is a key biotic pathway. The initial hydroxylation of the pyridine ring is a common first step in the breakdown of picolinic acid by bacteria. mdpi.com For the related compound 2,4-D, microbial degradation in soil often involves the removal of the acetic acid side chain to yield 2,4-dichlorophenol (B122985) (2,4-DCP), followed by ring cleavage. juniperpublishers.com

Fungi are also capable of degrading chlorinated aromatic compounds. For instance, the degradation of 2,4-DCP by marine-derived fungi has been observed, with transformation yields ranging from 20% to over 60% for different fungal strains. mdpi.com The degradation pathways can involve hydroxylation and the substitution of chlorine atoms. mdpi.com Abiotic degradation through photolysis (breakdown by sunlight) can also contribute to the transformation of these compounds in surface waters. nih.gov

Advanced Analytical Techniques for Environmental Monitoring and Residue Analysis

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of herbicides and their degradation products in environmental samples. Various advanced analytical techniques are employed for this purpose.

Traditional methods for pesticide analysis include chromatography techniques. scirp.orgGas Chromatography (GC) , often coupled with a mass spectrometer (MS), is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. researchgate.net For non-volatile compounds like many acid herbicides, a derivatization step is often necessary to increase their volatility for GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another widely used technique that is particularly suitable for the analysis of polar and non-volatile compounds without the need for derivatization. researchgate.net HPLC can be coupled with various detectors, including UV-visible or mass spectrometry (LC-MS), for highly sensitive and selective detection. csbsju.edu

Modern sample preparation techniques have also enhanced the efficiency of environmental analysis. Solid-phase extraction (SPE) is commonly used to concentrate and purify analytes from complex matrices like water and soil before chromatographic analysis. csbsju.edu

Table 2: Advanced Analytical Techniques for Herbicide Residue Analysis

Analytical TechniquePrincipleCommon Detector(s)Sample Types
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.Mass Spectrometry (MS), Electron Capture Detector (ECD)Soil, Water, Air (after derivatization for non-volatile compounds)
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a mobile liquid phase and a solid stationary phase.Mass Spectrometry (MS), UV-Visible SpectroscopyWater, Soil, Plant tissues
Solid-Phase Extraction (SPE)Analyte concentration and purification from a sample matrix using a solid sorbent.Used for sample preparation prior to GC or HPLC analysis.Water, Soil extracts

This table provides an overview of common analytical techniques used for related compounds, which would be applicable for the analysis of this compound.

Q & A

Q. What are the common synthetic routes for 6-(2,4-Dichlorophenyl)picolinic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves halogenation and carboxylation steps. For example:

  • Halogenation: Introduce chlorine substituents to the phenyl ring using reagents like 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione under acidic conditions (e.g., sulfuric acid in acetonitrile/water mixtures) .
  • Carboxylation: Use palladium or copper catalysts to facilitate decarboxylative cross-coupling reactions, as demonstrated in analogous picolinic acid derivatives .
  • Optimization: Key parameters include temperature (80–120°C), solvent selection (dichloromethane or DMF), and catalyst loading (5–10 mol%). Yield improvements are achieved by iterative adjustments to reaction time and stoichiometry .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate substitution patterns (e.g., chlorine positions on the phenyl ring and pyridine backbone). Chemical shifts for aromatic protons typically range from δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 282.97 for C₁₂H₇Cl₂NO₂) and fragmentation patterns .
  • X-ray Crystallography: Resolves bond lengths and angles, particularly for verifying the planar geometry of the picolinic acid moiety and chlorophenyl group .

Q. What analytical techniques are recommended for purity assessment and stability studies?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold).
  • Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss under nitrogen atmosphere (decomposition onset ~200°C).
  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks to predict degradation pathways (e.g., hydrolysis of the carboxylic acid group) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., electron-deficient pyridine nitrogen) for ligand-protein docking studies .
  • Molecular Dynamics (MD) Simulations: Model adsorption behavior on catalytic surfaces (e.g., palladium complexes) to predict decarboxylation efficiency .
  • QSAR Models: Corrogate substituent effects (e.g., chlorine vs. fluorine) with biological activity using regression analysis of logP and IC₅₀ data .

Q. What strategies resolve contradictions in catalytic performance data during cross-coupling reactions?

Methodological Answer:

  • Control Experiments: Compare catalytic activity of palladium adducts (e.g., PdCl₂ vs. Pd(OAc)₂) under identical conditions to isolate ligand effects .
  • Kinetic Profiling: Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Post-Reaction Analysis: Use X-ray photoelectron spectroscopy (XPS) to detect catalyst poisoning by chlorine residues .

Q. How can environmental persistence and degradation pathways be studied for this compound?

Methodological Answer:

  • Microcosm Studies: Incubate the compound in soil/water systems under aerobic/anaerobic conditions to track half-life via LC-MS/MS .
  • Advanced Oxidation Processes (AOPs): Evaluate hydroxyl radical-mediated degradation using TiO₂ photocatalysis, measuring intermediate byproducts (e.g., dichlorophenol derivatives) .
  • Ecotoxicity Assays: Test effects on Daphnia magna or Vibrio fischeri to establish EC₅₀ values for environmental risk assessment .

Q. What methodologies are used to establish structure-activity relationships (SAR) for biological applications?

Methodological Answer:

  • Fluorinated Analog Synthesis: Replace chlorine with fluorine to study electronic effects on enzyme inhibition (e.g., COX-2 or kinase targets) .
  • Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase) to map binding interactions .
  • In Vitro Screening: Use high-throughput assays to compare antimicrobial activity against Gram-positive vs. Gram-negative bacteria, correlating results with logD values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.